![molecular formula C21H24N4O2 B2837797 N,N-diethyl-4-((3-methoxyphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251600-71-1](/img/structure/B2837797.png)
N,N-diethyl-4-((3-methoxyphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide
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Description
N,N-diethyl-4-((3-methoxyphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Novel Annulated Products
The compound underwent a Hofmann rearrangement process to create novel heterocyclic systems with unique reactivity, as seen in a study by Deady & Devine (2006). This type of chemical reaction is significant for creating new molecular structures, potentially useful in various fields of chemistry and pharmacology (Deady & Devine, 2006).
Antibacterial Activity
Egawa et al. (1984) synthesized analogues of the compound that demonstrated significant in vitro and in vivo antibacterial activities. These findings indicate potential applications in developing new antibacterial agents (Egawa et al., 1984).
Photophysical Properties Study
A study by Padalkar et al. (2015) explored novel fluorescent triazole derivatives of the compound, revealing their potential as blue emitting fluorophores. Such properties could be applied in materials science, particularly in the development of novel optical materials and sensors (Padalkar et al., 2015).
Antitumor Agent Research
Rewcastle et al. (1986) investigated derivatives of the compound for antitumor activity, showing varying degrees of effectiveness against different cancer cell lines. This suggests its potential utility in cancer research and drug development (Rewcastle et al., 1986).
Kinase Inhibition for Cancer Treatment
Schroeder et al. (2009) identified derivatives as potent and selective Met kinase inhibitors, demonstrating their application in developing targeted cancer therapies (Schroeder et al., 2009).
Antibacterial and Antifungal Applications
Helal et al. (2013) synthesized derivatives showing significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. This highlights its potential in addressing microbial resistance (Helal et al., 2013).
properties
IUPAC Name |
N,N-diethyl-4-(3-methoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-5-25(6-2)21(26)18-13-22-20-17(11-10-14(3)23-20)19(18)24-15-8-7-9-16(12-15)27-4/h7-13H,5-6H2,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVRNZQTKPDUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)OC)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(3-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide |
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